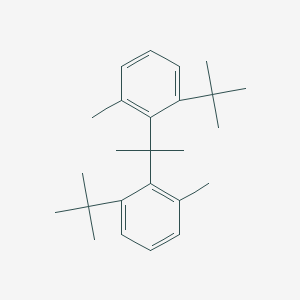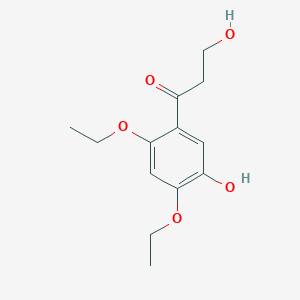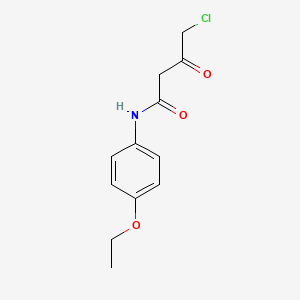
4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of butanamide, featuring a chloro group, an ethoxyphenyl group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride, followed by the addition of ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups may enhance binding affinity to these targets, while the keto group can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(4-ethoxyphenyl)benzylamine
- 4-Chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide
- 4-Chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide
Uniqueness
4-Chloro-N-(4-ethoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro group, ethoxyphenyl group, and keto group allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
71919-03-4 |
|---|---|
Molekularformel |
C12H14ClNO3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
4-chloro-N-(4-ethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-11-5-3-9(4-6-11)14-12(16)7-10(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
RSGOWAXODKSSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


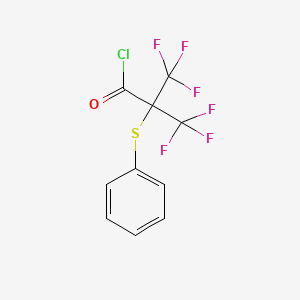
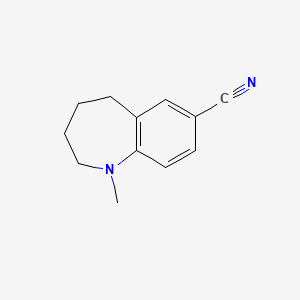
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
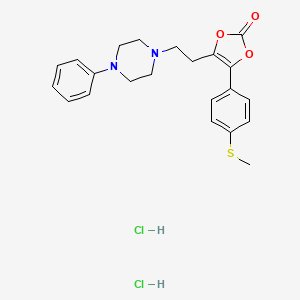

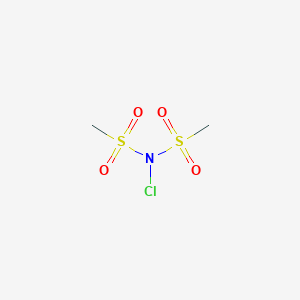
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
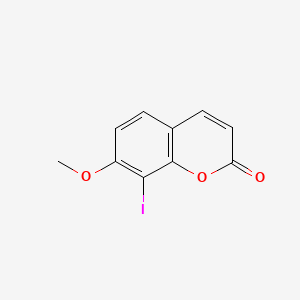
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
